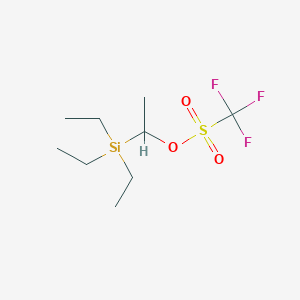![molecular formula C28H20N4O2 B15160542 2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline CAS No. 675882-12-9](/img/structure/B15160542.png)
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the pyrazino[2,3-f][1,10]phenanthroline family, which is characterized by its fused ring system that includes both pyrazine and phenanthroline moieties. The presence of methoxyphenyl groups further enhances its chemical properties, making it a subject of interest in materials science and organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 1,10-phenanthroline-5,6-dione in the presence of a suitable catalyst. This reaction is often carried out under reflux conditions in an organic solvent such as ethanol or acetic acid. The intermediate product is then subjected to cyclization reactions to form the final pyrazino[2,3-f][1,10]phenanthroline structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance reaction efficiency.
化学反应分析
Types of Reactions
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives, depending on the substituent introduced.
科学研究应用
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique photophysical properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong luminescence.
Medicine: Explored for its anticancer properties, as certain derivatives have shown cytotoxic activity against cancer cell lines.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) due to its thermally activated delayed fluorescence (TADF) properties
作用机制
The mechanism by which 2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline exerts its effects is primarily through its interaction with metal ions. As a ligand, it can coordinate with metal centers, altering their electronic properties and enhancing their reactivity. In biological systems, its fluorescence properties allow it to act as a probe, binding to specific biomolecules and emitting light upon excitation. The methoxyphenyl groups contribute to its stability and solubility, facilitating its use in various applications.
相似化合物的比较
Similar Compounds
2,3-Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)pyrazino[2,3-f][1,10]phenanthroline: Known for its high thermal stability and use in OLEDs.
2,3-Bis(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)pyrazino[2,3-f][1,10]phenanthroline: Exhibits strong luminescence and is used in photophysical studies.
2,3-Bis(4-(10H-phenoxazin-10-yl)phenyl)pyrazino[2,3-f][1,10]phenanthroline: Noted for its color-tunable fluorescence properties
Uniqueness
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline is unique due to its specific methoxy substituents, which enhance its solubility and stability. This makes it particularly suitable for applications in organic electronics and biological imaging, where these properties are crucial.
属性
CAS 编号 |
675882-12-9 |
|---|---|
分子式 |
C28H20N4O2 |
分子量 |
444.5 g/mol |
IUPAC 名称 |
2,3-bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline |
InChI |
InChI=1S/C28H20N4O2/c1-33-19-11-7-17(8-12-19)23-24(18-9-13-20(34-2)14-10-18)32-28-22-6-4-16-30-26(22)25-21(27(28)31-23)5-3-15-29-25/h3-16H,1-2H3 |
InChI 键 |
NFIHOQPCIFAABS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C4=C(C5=C3C=CC=N5)N=CC=C4)N=C2C6=CC=C(C=C6)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


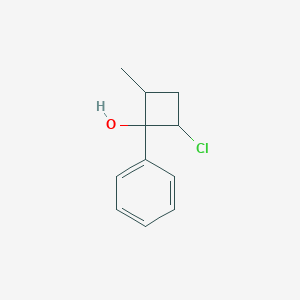
![4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine](/img/structure/B15160476.png)
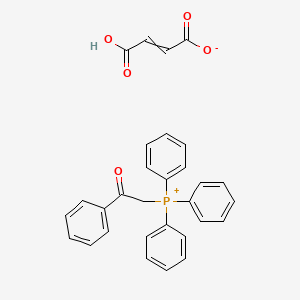
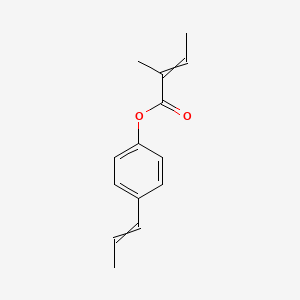
![Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate](/img/structure/B15160500.png)
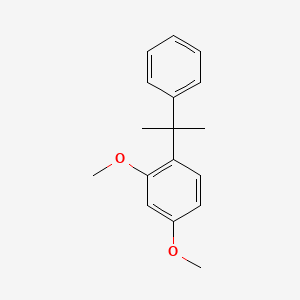
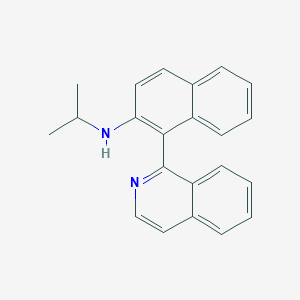
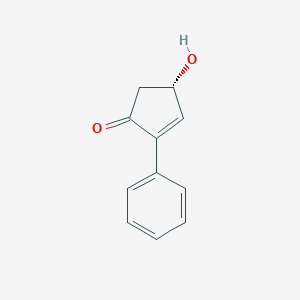
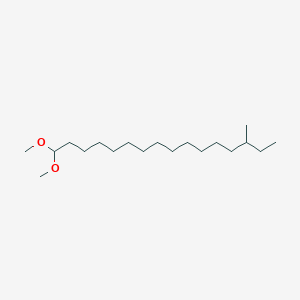
![Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B15160525.png)

![2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one](/img/structure/B15160533.png)
![4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B15160534.png)
